molecular formula C14H13N5O2 B2360636 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942008-50-6

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2360636
CAS RN: 942008-50-6
M. Wt: 283.291
InChI Key: VTQLGBKQLLKOGT-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . They have been the subject of more than 5500 references, including 2400 patents .


Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the substituents present at positions N1, C3, C4, C5, and C6 .

Scientific Research Applications

Cancer Therapeutics

Pyrazolopyridine derivatives, including the compound , have shown promise as potential cancer therapeutics . They have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation, which is a target for selective cancer treatment . The inhibition of CDK2 can lead to the arrest of tumor cell proliferation, making these compounds valuable in the development of new cancer drugs.

Kinase Inhibition

The pyrazolopyridine scaffold is a privileged structure in the design of kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and are implicated in various diseases, including cancer. The ability to modulate kinase activity with these compounds offers a pathway for treating diseases with aberrant kinase activity.

Biological Activity Enhancement

Substituents on the pyrazolopyridine scaffold, such as those in the compound of interest, can significantly enhance biological activity . This enhancement can lead to the development of more potent and selective agents for various biological targets.

Cytotoxic Activity

Chemical modifications on the pyrazolopyridine core have been shown to improve cytotoxic activity against certain cell lines . This suggests that the compound could be used to develop treatments that are toxic to cancer cells while sparing healthy cells.

Chemical Synthesis

The compound serves as a key intermediate in the synthesis of more complex pyrazolopyridine derivatives . These derivatives have a wide range of applications, including medicinal chemistry and material science.

Drug Development

Due to its structural similarity to purine bases, the compound is of interest in drug development, particularly in the design of analogs that can interact with biological systems in a manner similar to natural purines .

Future Directions

The future directions in the research of these compounds could involve the exploration of new synthetic strategies, the discovery of new biological activities, and the development of new pharmaceutical and agrochemical products .

properties

IUPAC Name

2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-11-7-16-19(10-5-3-2-4-6-10)13(11)14(21)18(17-9)8-12(15)20/h2-7H,8H2,1H3,(H2,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQLGBKQLLKOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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